Protokylol hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Structure

3D Structure of Parent

Properties

IUPAC Name |

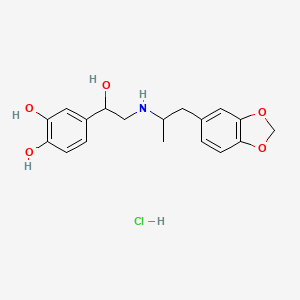

4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5.ClH/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13;/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVXREQUMZKFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136-70-9 (Parent) | |

| Record name | Protokylol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30929210 | |

| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-69-6 | |

| Record name | 1,2-Benzenediol, 4-[2-[[2-(1,3-benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protokylol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protokylol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protokylol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOKYLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U7O8Q48IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Protokylol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protokylol hydrochloride is a sympathomimetic amine, structurally related to isoproterenol, that functions as a selective agonist for beta-2 adrenergic receptors. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with adrenergic receptors and the subsequent intracellular signaling cascades. This document provides a detailed overview of the pharmacological effects, supported by illustrative diagrams of the signaling pathways and standardized experimental protocols for its characterization. While specific quantitative data for this compound is not extensively available in the public domain, this guide furnishes contextual data for analogous compounds and detailed methodologies for its empirical determination.

Introduction

This compound is a bronchodilator agent utilized in the management of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its ability to relax the smooth muscle of the airways, thereby increasing airflow to the lungs.[1] The primary mechanism underlying this effect is its agonistic activity at beta-2 adrenergic receptors.[1][2][3] This guide provides a comprehensive exploration of the molecular pharmacology of this compound.

Molecular Mechanism of Action

This compound exerts its pharmacological effects through its interaction with the adrenergic receptor system, a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines epinephrine (B1671497) and norepinephrine.

Adrenergic Receptor Interaction

This compound is a direct-acting agonist with a pronounced selectivity for the beta-2 adrenergic receptor subtype, which is predominantly expressed in the smooth muscle of the bronchioles.[1][2][3]

Intracellular Signaling Pathway

The binding of this compound to the beta-2 adrenergic receptor initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Upon binding of this compound to the beta-2 adrenergic receptor, the following sequence of events is initiated:

-

G Protein Activation: The receptor-agonist complex promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated heterotrimeric Gs protein.[1]

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein dissociates and activates the enzyme adenylate cyclase.[1][2][3]

-

cAMP Synthesis: Adenylate cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1][2][3]

-

Protein Kinase A Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

-

Smooth Muscle Relaxation: PKA, in turn, phosphorylates various intracellular proteins, including myosin light chain kinase, which ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.[1]

Quantitative Pharmacological Parameters

Table 1: Adrenergic Receptor Binding Affinity

| Compound | Receptor Subtype | Radioligand | Ki (nM) | Tissue/Cell Source |

| This compound | Beta-1 | Data not available | Data not available | Data not available |

| Beta-2 | Data not available | Data not available | Data not available | |

| Salbutamol (for comparison) | Beta-1 | [3H]-CGP 12177 | ~1000 | Recombinant CHO cells |

| Beta-2 | [3H]-CGP 12177 | ~34 | Recombinant CHO cells |

Ki (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy

| Assay | Parameter | This compound | Salbutamol (for comparison) |

| cAMP Accumulation | EC50 (nM) | Data not available | ~5-15 |

| Emax (% of Isoproterenol) | Data not available | ~80-100% | |

| Guinea Pig Trachea Relaxation | EC50 (nM) | Data not available | ~20-50 |

| Emax (% Relaxation) | Data not available | ~90-100% |

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum Effect) is the maximal response that can be produced by the drug.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of a beta-2 adrenergic agonist like this compound.

Radioligand Binding Assay for Adrenergic Receptors

This assay is employed to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing beta-1 or beta-2 adrenergic receptors.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist, such as [3H]-dihydroalprenolol, and varying concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP in cells expressing beta-2 adrenergic receptors.

Methodology:

-

Cell Culture: Cells stably expressing the beta-2 adrenergic receptor are cultured to an appropriate density in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period.

-

Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for cAMP accumulation.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo functional assay directly measures the bronchodilatory effect of this compound on airway smooth muscle.

Methodology:

-

Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings.

-

Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with carbogen (B8564812) (95% O2, 5% CO2).

-

Contraction: The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine (B1211447) to induce a stable muscle tone.

-

Drug Administration: Cumulative concentrations of this compound are added to the organ bath.

-

Tension Measurement: The relaxation of the tracheal smooth muscle is measured as a decrease in isometric tension using a force transducer.

-

Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for the relaxant effect.

Conclusion

This compound is a selective beta-2 adrenergic receptor agonist that functions as a bronchodilator. Its mechanism of action involves the activation of the Gs-adenylate cyclase-cAMP-PKA signaling pathway, leading to the relaxation of airway smooth muscle. While specific quantitative data on its receptor binding and functional potency are not extensively documented in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for the empirical determination of these crucial pharmacological parameters. Further research is warranted to fully elucidate the quantitative aspects of this compound's interaction with the adrenergic system, which will be invaluable for the development of more refined therapeutic strategies for respiratory diseases.

References

- 1. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro pharmacologic activity of congener derivatives and model conjugates of propranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Protokylol Hydrochloride in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protokylol hydrochloride is a sympathomimetic agent classified as a β-adrenergic receptor agonist. While primarily recognized for its bronchodilator properties, its activity at adrenergic receptors implicates a corresponding cardiovascular profile. This technical guide synthesizes the available pharmacological data on this compound relevant to cardiovascular research. Due to a scarcity of specific quantitative data in publicly accessible literature, this document provides a framework for its cardiovascular assessment, including detailed experimental protocols and illustrative data tables based on the established pharmacology of β-adrenergic agonists. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential cardiovascular effects.

Introduction

This compound is a derivative of isoproterenol (B85558) and functions as a β-adrenergic receptor agonist[1]. Its primary clinical application has been as a bronchodilator for the treatment of asthma[1]. As with all β-agonists, its interaction with adrenergic receptors, which are pivotal in cardiovascular regulation, necessitates a thorough understanding of its cardiac and vascular effects. This guide provides an in-depth overview of the known and potential cardiovascular pharmacology of this compound.

Mechanism of Action

This compound exerts its effects by binding to and activating β-adrenergic receptors. While it is primarily classified as a β2-adrenergic agonist, its precise selectivity profile across β1 and β2 receptors is not well-documented in publicly available literature. The activation of these G-protein coupled receptors initiates a downstream signaling cascade.

Signaling Pathway

Activation of β-adrenergic receptors by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[1][2]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the physiological response. In the cardiovascular system, this includes increased heart rate, contractility, and vasodilation.

Quantitative Pharmacological Data

Adrenergic Receptor Binding Affinities (Illustrative)

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity Ratio (β1/β2) |

| Protokylol HCl | Data Not Available | Data Not Available | Data Not Available |

| Isoproterenol (non-selective agonist) | 50 | 30 | 1.67 |

| Salbutamol (β2-selective agonist) | 2500 | 150 | 16.67 |

| Dobutamine (β1-selective agonist) | 100 | 1500 | 0.07 |

In Vitro Cardiovascular Effects (Illustrative)

| Parameter | Experimental Model | Protokylol HCl EC50 |

| Chronotropy (Heart Rate) | Isolated Guinea Pig Atria | Data Not Available |

| Inotropy (Contractility) | Isolated Rat Ventricular Papillary Muscle | Data Not Available |

| Vasodilation | Isolated Rat Aortic Rings | Data Not Available |

In Vivo Hemodynamic Effects in Anesthetized Dogs (Illustrative Dose-Response)

| Dose (µg/kg, IV) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) | Change in Cardiac Contractility (dP/dtmax) |

| Protokylol HCl | Data Not Available | Data Not Available | Data Not Available |

| 0.1 | +15 | -5 | +200 |

| 1.0 | +40 | -15 | +600 |

| 10.0 | +80 | -30 | +1500 |

Experimental Protocols

To ascertain the quantitative cardiovascular profile of this compound, the following established experimental protocols are recommended.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay determines the binding affinity of this compound to β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing either human β1- or β2-adrenergic receptors.

-

Incubation: Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Assessment of Cardiac Function

These experiments evaluate the direct effects of this compound on heart rate and contractility.

Methodology for Chronotropy (Isolated Atria):

-

Tissue Preparation: Dissect the atria from a suitable animal model (e.g., guinea pig) and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

-

Transducer Attachment: Attach the atria to an isometric force transducer to record the spontaneous beating rate.

-

Drug Administration: After a stabilization period, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in atrial beating rate at each concentration.

-

Data Analysis: Construct a concentration-response curve and determine the EC50 value.

Methodology for Inotropy (Papillary Muscle):

-

Tissue Preparation: Isolate a ventricular papillary muscle and mount it in an organ bath under a resting tension.

-

Stimulation: Stimulate the muscle electrically at a fixed frequency.

-

Drug Administration: Administer cumulative concentrations of this compound.

-

Data Recording: Record the developed force of contraction.

-

Data Analysis: Generate a concentration-response curve and calculate the EC50.

In Vivo Hemodynamic Studies in Anesthetized Animals

This protocol assesses the integrated cardiovascular effects of this compound in a whole-animal model.

Methodology:

-

Animal Preparation: Anesthetize a suitable animal (e.g., dog, rat) and insert catheters into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Instrumentation: Place a catheter in the left ventricle to measure left ventricular pressure and calculate dP/dtmax (an index of contractility). Record an electrocardiogram (ECG) for heart rate.

-

Baseline Measurements: After a stabilization period, record baseline hemodynamic parameters.

-

Drug Administration: Administer increasing doses of this compound intravenously.

-

Data Recording: Continuously record all hemodynamic parameters.

-

Data Analysis: Analyze the dose-dependent changes in heart rate, blood pressure, and cardiac contractility.

Discussion and Conclusion

This compound is a β-adrenergic agonist with a primary indication as a bronchodilator. Its mechanism of action strongly suggests that it will exert cardiovascular effects, including increases in heart rate and contractility, and vasodilation. A comprehensive understanding of its cardiovascular profile is crucial for its safe use and for exploring any potential therapeutic applications in the cardiovascular field. The lack of specific quantitative data for this compound highlights a significant gap in the pharmacological literature. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically characterize its cardiovascular effects. Such studies are essential to determine its receptor selectivity, potency, and overall hemodynamic impact, which are critical for both preclinical and clinical drug development. Future research should focus on generating robust quantitative data to fully elucidate the pharmacological profile of this compound in cardiovascular research.

References

- 1. Comparison of respiratory and cardiovascular effects of isoproterenol, propranolol, and practolol in asthmatic and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in the in vitro pharmacodynamic properties of metoprolol in atria isolated from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Protokylol Hydrochloride: A Technical Guide to its Function as a Beta-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Protokylol (B1679744) is a catecholamine derivative and a beta-adrenergic agonist that exhibits a degree of selectivity for the β2-adrenergic receptor subtype.[2][5] Marketed under trade names like Bronkofluid and Ventaire, its primary therapeutic effect is the relaxation of bronchial smooth muscle, which alleviates bronchospasm and improves airflow in the lungs.[1][6] Like other beta-agonists, its function is mediated through the canonical G-protein coupled receptor (GPCR) signaling cascade.

Mechanism of Action and Signaling Pathway

Protokylol hydrochloride exerts its therapeutic effects by acting as an agonist at beta-adrenergic receptors, with a preference for the β2 subtype prevalent in the smooth muscle of the respiratory tract.[1][2][7]

The activation sequence is as follows:

-

Receptor Binding: Protokylol binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.[6]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[1][7]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2]

-

Downstream Phosphorylation & Muscle Relaxation: PKA phosphorylates several target proteins within the cell, which ultimately results in the relaxation of bronchial smooth muscle, causing bronchodilation.[1][2] Additionally, elevated cAMP can inhibit the release of inflammatory mediators from mast cells.[2]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 1,2-Benzenediol, 4-(2-((2-(1,3-benzodioxol-5-yl)-1-methylethyl)amino)-1-hydroxyethyl)-, hydrochloride (1:1) | C18H22ClNO5 | CID 8699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protokylol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

In Silico Analysis of Protokylol Hydrochloride Binding to the Beta-2 Adrenoceptor: A Methodological and Structural Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protokylol hydrochloride is a sympathomimetic amine that exhibits agonist activity at beta-2 adrenoceptors (β2-AR), leading to physiological responses such as bronchodilation.[1][2] Understanding the molecular interactions between this compound and the β2-AR is crucial for rational drug design and the development of more selective and efficacious therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies used to study this interaction, focusing on molecular docking. Due to a lack of publicly available in silico docking studies specifically for this compound with the β2-AR, this paper will present a detailed, generalized experimental protocol for such a study, along with illustrative quantitative data and visualizations of the receptor's signaling pathway and a typical computational workflow.

Introduction to the Beta-2 Adrenergic Receptor

The beta-2 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane helices.[3][4] These receptors are integral to the sympathetic nervous system and are predominantly found in the smooth muscle cells of the airways.[3] The binding of an agonist, such as this compound, to the β2-AR initiates a signaling cascade that results in smooth muscle relaxation.[1][2]

Mechanism of Action

This compound acts as an agonist at the β2-AR.[5][6] This interaction stimulates the associated heterotrimeric Gs protein, leading to the activation of adenylyl cyclase.[1][2][7] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA).[1][2][7] PKA proceeds to phosphorylate downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle, which is the therapeutic basis for its use in conditions like asthma.[1]

Beta-2 Adrenergic Receptor Signaling Pathway

The signaling cascade initiated by the activation of the β2-AR is a well-characterized pathway. The diagram below illustrates the key steps from agonist binding to the cellular response.

In Silico Docking Methodology

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to its target protein.[9]

Experimental Protocol: A Hypothetical Study

The following protocol outlines the key steps for performing an in silico docking study of this compound with the human β2-AR.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the human β2-AR from the Protein Data Bank (PDB). Several structures are available, such as PDB IDs: 2RH1 (inactive state) and 3P0G (active state).[10]

-

Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

-

Repair any missing side chains or loops using protein structure modeling software.

-

Perform energy minimization of the receptor structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 8699).[11]

-

Generate a low-energy 3D conformation of the ligand.

-

Assign appropriate atom types and charges using a force field (e.g., Gasteiger charges).

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

-

Grid Generation and Binding Site Definition:

-

Define the binding site on the β2-AR. This is typically centered on the location of the co-crystallized ligand in the experimental structure or identified through literature analysis of key binding residues.

-

Generate a grid box that encompasses the defined binding site. The grid box defines the space in which the docking algorithm will search for favorable ligand poses.

-

-

Molecular Docking:

-

Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.[12]

-

Perform the docking simulation, allowing for flexible ligand conformations within a rigid or semi-flexible receptor binding site.

-

The docking algorithm will generate multiple binding poses of the ligand and rank them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Identify the most favorable binding mode based on the lowest docking score and clustering analysis of the poses.

-

Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket.

-

Illustrative Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

Quantitative Data Presentation (Illustrative)

While specific data for this compound is not available, a typical docking study would generate quantitative results that can be summarized for comparison. The tables below present hypothetical data that would be expected from such a study.

Table 1: Illustrative Docking Scores and Binding Energies

| Ligand | Docking Program | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) |

| Protokylol HCl | AutoDock Vina | -9.2 | 0.15 |

| Isoproterenol (Control) | AutoDock Vina | -8.8 | 0.28 |

| Salbutamol (Control) | AutoDock Vina | -8.5 | 0.45 |

Table 2: Illustrative Key Amino Acid Interactions

| Ligand | Interacting Residue | Interaction Type | Distance (Å) |

| Protokylol HCl | Asp113 | Hydrogen Bond | 2.8 |

| Ser204 | Hydrogen Bond | 3.1 | |

| Ser207 | Hydrogen Bond | 2.9 | |

| Phe290 | Pi-Pi Stacking | 4.5 | |

| Asn312 | Hydrogen Bond | 3.0 |

Conclusion

References

- 1. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. biorxiv.org [biorxiv.org]

- 10. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Docking and Drug Discovery in β-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Molecular Targets of Protokylol Hydrochloride Beyond Adrenergic Receptors: A Technical Guide

Abstract: Protokylol hydrochloride is a well-established β-adrenergic receptor agonist primarily used as a bronchodilator. Its therapeutic effects are attributed to its action on β2-adrenergic receptors in bronchial smooth muscle.[1][2] This technical guide provides an in-depth overview of the established pharmacology of this compound, focusing on its primary signaling pathway. Recognizing the importance of understanding a drug's complete pharmacological profile, this document also addresses the current knowledge gap regarding its activity at non-adrenergic receptors. In the absence of published data on such off-target interactions, this guide proposes a comprehensive experimental workflow for researchers and drug development professionals to systematically investigate the broader molecular targets of this compound.

Introduction to this compound

This compound is a sympathomimetic amine and a derivative of isoproterenol, categorized as a β-adrenergic receptor agonist.[3] It has been used clinically for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory properties.[1] The primary mechanism of action involves the relaxation of airway smooth muscle, leading to improved airflow.[1][4] Despite its history of clinical use, a comprehensive public-domain characterization of its receptor selectivity profile, particularly concerning non-adrenergic G-protein coupled receptors (GPCRs), is notably absent from the scientific literature.

Established Mechanism of Action: β-Adrenergic Receptor Pathway

Protokylol's therapeutic efficacy is mediated through its agonist activity at β2-adrenergic receptors, which are highly expressed in the smooth muscle cells of the airways.[1][5] The activation of these receptors initiates a well-defined signaling cascade.

Signaling Pathway:

-

Receptor Binding: Protokylol binds to the β2-adrenergic receptor, a Gs-protein coupled receptor (GPCR), on the surface of bronchial smooth muscle cells.[1][5]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.[6]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[1][6]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][6]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][6]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream target proteins, which ultimately results in a decrease in intracellular calcium ion concentrations and the relaxation of the bronchial smooth muscle, causing bronchodilation.[1][5]

References

The Historical Synthesis and Developmental Trajectory of Protokylol Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Dawn of Adrenergic Pharmacology

The development of Protokylol hydrochloride is rooted in the foundational understanding of the sympathetic nervous system and its chemical mediators. The early 20th century saw the isolation and initial therapeutic use of adrenaline (epinephrine) for asthma.[1] However, its widespread systemic effects prompted the search for more selective compounds. A pivotal moment in this endeavor was the publication of Raymond Ahlquist's landmark 1948 paper, which proposed the existence of two distinct types of adrenergic receptors: α and β.[1][2] This theory revolutionized pharmacology, suggesting that a single sympathetic mediator could elicit different responses by acting on different receptor subtypes.[2] Ahlquist's work laid the theoretical groundwork for the development of drugs that could selectively target these receptors, paving the way for compounds like Protokylol.

This compound emerged as a bronchodilator used in Europe and the United States, valued for its ability to relax the muscles in the airways and improve airflow to the lungs in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] It is recognized as a β-adrenergic receptor agonist, specifically demonstrating activity at β2-adrenergic receptors.[4]

Historical Synthesis of this compound

While the original patent from Lakeside Laboratories remains elusive in readily accessible databases, the seminal work on N-substituted derivatives of arterenol (norepinephrine) by Biel and colleagues in 1954, published in the Journal of the American Chemical Society, is widely cited as the origin of Protokylol.[1] The synthesis of such phenylethanolamine derivatives in that era typically involved a multi-step process starting from readily available precursors. Below is a plausible synthetic pathway for this compound, reconstructed based on the known chemical transformations of the time.

Plausible Synthetic Pathway:

The synthesis would likely have commenced with a protected catechol derivative, such as 3,4-dihydroxyacetophenone, which would undergo a series of reactions to build the final molecule. A key step would involve the reductive amination of a ketone intermediate with the appropriate amine, in this case, 2-(3,4-methylenedioxyphenyl)-1-methylethylamine.

Detailed Methodologies (Generalized):

-

Step 1: Synthesis of the α-Amino Ketone Intermediate: 3,4-Dihydroxy-α-chloroacetophenone would be reacted with 2-(3,4-methylenedioxyphenyl)-1-methylethylamine in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), likely in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction would proceed via nucleophilic substitution of the chlorine atom by the primary amine.

-

Step 2: Reduction of the Ketone: The resulting α-amino ketone intermediate would then be reduced to the corresponding alcohol. Catalytic hydrogenation using a palladium or platinum catalyst under a hydrogen atmosphere would have been a common method for this transformation. This step creates the chiral center of the ethanolamine (B43304) moiety.

-

Step 3: Formation of the Hydrochloride Salt: The final free base of Protokylol would be dissolved in a suitable solvent, such as isopropanol or ether, and treated with a solution of hydrogen chloride in the same or a miscible solvent. The this compound would then precipitate out of the solution and could be collected by filtration and purified by recrystallization.

Development as a Research Compound: Pharmacological Profile

This compound was developed and investigated for its bronchodilator properties. As a β-adrenergic receptor agonist, its primary mechanism of action involves the stimulation of these receptors on the surface of bronchial smooth muscle cells.[2]

Mechanism of Action: β-Adrenergic Receptor Signaling

This compound exerts its therapeutic effects by activating β2-adrenergic receptors.[4] This activation initiates a signaling cascade within the smooth muscle cells of the airways.

Upon binding to the β2-adrenergic receptor, this compound triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, ultimately resulting in the relaxation of the bronchial smooth muscle and bronchodilation.

Preclinical Pharmacological Data

| Parameter | Description | Typical Assay Method | Expected Outcome for a β-agonist |

| Receptor Binding Affinity (Ki) | A measure of the drug's affinity for the β-adrenergic receptor. A lower Ki value indicates a higher affinity. | Radioligand Binding Assay | Low nanomolar to micromolar range |

| Functional Potency (EC50) | The concentration of the drug that produces 50% of its maximal effect, typically measured as smooth muscle relaxation or cAMP production. | Isolated Organ Bath (Tracheal Chain) or cAMP Accumulation Assay | Low nanomolar to micromolar range |

| Intrinsic Activity (α) | The ability of the drug to elicit a maximal response upon binding to the receptor, relative to a full agonist. | Functional Assay | Close to 1 (indicating a full agonist) |

| Selectivity (β2 vs. β1) | The ratio of the drug's affinity or potency for β2-adrenergic receptors (bronchial) versus β1-adrenergic receptors (cardiac). | Comparative Binding or Functional Assays | Greater than 1 (indicating β2 selectivity) |

Key Experimental Protocols (Generalized)

The characterization of this compound as a research compound would have involved a series of in vitro and in vivo experiments. The following are generalized protocols representative of the methodologies likely employed.

Isolated Tracheal Chain Assay for Bronchodilator Activity

This classic pharmacological preparation is used to assess the relaxant effects of compounds on airway smooth muscle.

Protocol:

-

Tissue Preparation: A trachea is isolated from a suitable animal model (e.g., guinea pig). The trachea is cleaned of adhering connective tissue and cut into rings. These rings are then tied together in a chain.

-

Mounting: The tracheal chain is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. One end of the chain is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The preparation is allowed to equilibrate for a period under a resting tension.

-

Contraction: A contractile agent, such as histamine or acetylcholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

Measurement: The relaxation of the tracheal chain is recorded as a decrease in tension.

-

Data Analysis: The percentage of relaxation at each concentration is calculated relative to the maximal contraction induced by the contractile agent. A dose-response curve is then plotted to determine the EC50 value.

cAMP Accumulation Assay

This biochemical assay measures the ability of a compound to stimulate the production of cyclic AMP, the second messenger in the β-adrenergic signaling pathway.

Protocol:

-

Cell Culture: A suitable cell line expressing β2-adrenergic receptors (e.g., CHO or HEK cells) is cultured.

-

Cell Plating: The cells are seeded into multi-well plates and allowed to adhere.

-

Assay Conditions: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Incubation: The cells are incubated with varying concentrations of this compound for a defined period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of cAMP produced at each concentration of this compound is quantified, and a dose-response curve is generated to calculate the EC50 value.

Conclusion

This compound holds a significant place in the history of adrenergic pharmacology. Its development as a β-adrenergic agonist was a direct outcome of the pioneering research that defined the subtypes of adrenergic receptors. While the specific details of its original synthesis and quantitative pharmacological data from the mid-20th century are not widely available in modern digital archives, this technical guide provides a comprehensive overview based on the available scientific literature. For researchers in drug development, the story of this compound serves as a valuable case study in the evolution of receptor-targeted therapies and highlights the importance of foundational pharmacological research. Further investigation into historical chemical and pharmacological archives, particularly the cited 1954 publication by Biel et al., would likely provide more granular details on the synthesis and initial characterization of this important research compound.

References

Exploring the Structure-Activity Relationship of Protokylol Hydrochloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for protokylol (B1679744) hydrochloride and its analogs. While comprehensive quantitative data for a wide range of protokylol analogs is not extensively published, this document provides a framework for understanding the key structural determinants for activity at β-adrenergic receptors. The experimental protocols detailed herein are established methods for the synthesis and pharmacological evaluation of β-adrenergic agonists.

Introduction to Protokylol Hydrochloride

This compound is a β-adrenergic receptor agonist with a degree of selectivity for β2 receptors.[1] Its primary clinical application has been as a bronchodilator for the management of respiratory conditions such as asthma.[1] The therapeutic effect of protokylol is mediated by its interaction with β2-adrenergic receptors on the smooth muscle of the bronchi.[1] This interaction initiates a signaling cascade that results in muscle relaxation and bronchodilation.[1]

The chemical structure of protokylol, a substituted catecholethanolamine derivative, provides a scaffold for the design of analogs with potentially improved potency, selectivity, and pharmacokinetic properties. Understanding the relationship between structural modifications and biological activity is crucial for the rational design of new therapeutic agents in this class.

Structure-Activity Relationships (SAR) of β-Adrenergic Agonists

The SAR for β-adrenergic agonists is well-established, providing a predictive framework for the design of new analogs. The key structural features of protokylol and related compounds that influence their interaction with β-adrenergic receptors are:

-

The Catechol Moiety: The 3,4-dihydroxybenzene group is critical for high-potency agonist activity. These hydroxyl groups form key hydrogen bonds with serine residues in the binding pocket of the β-receptor. Modification or replacement of these groups generally leads to a significant decrease in agonist activity.

-

The Ethanolamine (B43304) Side Chain: The β-hydroxyl group on the ethanolamine side chain is essential for agonist activity, participating in a crucial hydrogen bond with an aspartate residue in the receptor. The stereochemistry of this hydroxyl group is also critical, with the (R)-enantiomer being significantly more potent.

-

The Amino Group and its Substituent: The nature of the substituent on the amino group plays a vital role in determining both potency and selectivity for β-receptor subtypes. Larger, bulky substituents tend to increase β2-selectivity. In protokylol, the N-substituent is a 1-(1,3-benzodioxol-5-yl)propan-2-yl group, which contributes to its β2-agonist properties.

Illustrative Quantitative SAR Data for Hypothetical Protokylol Analogs

Disclaimer: The following table presents hypothetical data for illustrative purposes to demonstrate potential SAR trends. This data is not derived from experimental studies on these specific compounds.

| Compound | N-Substituent | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity | β2 EC50 (nM) | Intrinsic Activity (vs. Isoproterenol) |

| Protokylol | 1-(1,3-benzodioxol-5-yl)propan-2-yl | 150 | 15 | 10 | 25 | 0.9 |

| Analog 1 | Isopropyl | 50 | 50 | 1 | 100 | 1.0 |

| Analog 2 | tert-Butyl | 200 | 10 | 20 | 15 | 0.95 |

| Analog 3 | 1-(4-methoxyphenyl)propan-2-yl | 120 | 20 | 6 | 30 | 0.85 |

| Analog 4 | 1-(1,3-benzodioxol-5-yl)ethyl | 180 | 25 | 7.2 | 40 | 0.8 |

This illustrative data suggests that modifications to the N-substituent can significantly impact β2-selectivity and potency. For example, the larger tert-butyl group in Analog 2 could confer higher β2-selectivity compared to the smaller isopropyl group in Analog 1.

Experimental Protocols

General Synthesis of a Protokylol Analog

The synthesis of protokylol analogs generally involves the reaction of a protected catecholethanolamine intermediate with an appropriate ketone or aldehyde followed by reduction. The following is a representative protocol for the synthesis of an N-substituted analog.

Scheme 1: Synthesis of a Protokylol Analog

Figure 1. General synthetic scheme for Protokylol analogs.

Methodology:

-

Protection of the Catechol Moiety: The hydroxyl groups of a suitable starting material, such as 3,4-dihydroxy-α-bromoacetophenone, are protected, for example, as benzyl (B1604629) ethers.

-

Formation of the Amino Alcohol: The protected bromoacetophenone is reacted with the desired primary amine to introduce the N-substituent and form an aminoketone. This is followed by reduction of the ketone to the corresponding alcohol, typically using a reducing agent like sodium borohydride.

-

Deprotection: The protecting groups on the catechol hydroxyls are removed, often by catalytic hydrogenation in the case of benzyl ethers, to yield the final protokylol analog.

-

Salt Formation: The final product is typically converted to its hydrochloride salt for improved stability and solubility.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for β1- and β2-adrenergic receptors.

Figure 2. Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human β1- or β2-adrenergic receptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4, is used.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and a range of concentrations of the unlabeled test compound.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Adenylyl Cyclase Activation

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing β-adrenergic receptors, thereby determining its functional potency (EC50) and intrinsic activity.

Figure 3. Workflow for a functional cAMP assay.

Methodology:

-

Cell Culture: Cells stably expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with a range of concentrations of the test compound or a reference agonist (e.g., isoproterenol).

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The data are plotted as cAMP concentration versus log of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax). The intrinsic activity is calculated as the ratio of the Emax of the test compound to the Emax of a full agonist like isoproterenol.

Signaling Pathways

Protokylol and its analogs exert their effects through the β-adrenergic signaling cascade. Upon binding to the β2-adrenergic receptor, a conformational change is induced in the receptor, leading to the activation of the stimulatory G protein, Gs.[2]

References

- 1. Comparative 3D QSAR study on β1-, β2-, and β3-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quantitative analysis of beta-adrenergic receptor interactions: resolution of high and low affinity states of the receptor by computer modeling of ligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isoproterenol Hydrochloride in cAMP Accumulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoproterenol (B85558) hydrochloride is a potent, non-selective β-adrenergic receptor agonist that is widely utilized in research to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] As a synthetic catecholamine structurally similar to epinephrine, isoproterenol activates both β1 and β2 adrenergic receptors.[3] This activation triggers a signaling cascade that is fundamental to many physiological processes and is a key area of study in drug discovery and development. These application notes provide a detailed protocol for using isoproterenol hydrochloride in cAMP accumulation assays, a common method for studying Gs protein-coupled receptor (GPCR) signaling.

The binding of isoproterenol to β-adrenergic receptors initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a physiological response.

Signaling Pathway of Isoproterenol Hydrochloride

The signaling cascade initiated by isoproterenol hydrochloride is a well-characterized pathway fundamental to understanding GPCR pharmacology. The process begins with the binding of isoproterenol to β-adrenergic receptors, leading to the activation of adenylyl cyclase and the subsequent production of cAMP.

Quantitative Data: Isoproterenol Hydrochloride EC50 Values

The half-maximal effective concentration (EC50) is a critical parameter for characterizing the potency of an agonist. The following table summarizes the EC50 values of isoproterenol for cAMP accumulation in various cell lines as reported in the literature.

| Cell Line | Receptor(s) Expressed | Isoproterenol EC50 for cAMP Accumulation | Reference |

| HEK-293 | Endogenous β2-AR | 14 nM | [4] |

| Human Airway Smooth Muscle (HASM) | Endogenous β2-AR | 10 nM (for response) | [5] |

| Mouse Distal Convoluted Tubule (MDCT) | Endogenous β-AR | 100 nM | [6] |

| Rat Cardiac Tissue | Endogenous β-AR | Not specified in nM, but significant increase at 16 µg/kg | [7] |

| Human Odontoblasts | Endogenous β-AR | Dose-dependent increase from 0.01 µM to 1 µM | [8] |

Experimental Protocol: cAMP Accumulation Assay

This protocol provides a general framework for a cell-based cAMP accumulation assay using isoproterenol hydrochloride. The specific details may need to be optimized depending on the cell line and the assay kit being used (e.g., ELISA, HTRF, luminescence-based).

Materials:

-

Cells expressing β-adrenergic receptors (e.g., HEK-293, CHO, or a cell line relevant to the research)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Isoproterenol hydrochloride

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP assay kit (e.g., from PerkinElmer, Promega, Abcam)

-

Multi-well plates (96- or 384-well, typically white opaque for luminescence/fluorescence assays)

-

Plate reader capable of detecting the assay signal

Procedure:

-

Cell Culture and Plating:

-

Culture cells in appropriate medium until they reach 80-90% confluency.

-

For adherent cells, detach them using a gentle dissociation reagent.

-

Count the cells and determine viability.

-

Seed the cells into 96- or 384-well plates at a predetermined optimal density. Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

-

Preparation of Reagents:

-

Isoproterenol Hydrochloride Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of isoproterenol hydrochloride in water or a suitable buffer. Aliquot and store at -20°C or -80°C, protected from light. Aqueous solutions may change color upon exposure to air and light and should be freshly prepared or thawed before use.[10][11]

-

PDE Inhibitor Solution: Prepare a stock solution of a PDE inhibitor like IBMX in a suitable solvent (e.g., DMSO).

-

Stimulation Buffer: Prepare a buffer for cell stimulation, which is often a serum-free medium or a balanced salt solution (e.g., HBSS) containing the PDE inhibitor at its working concentration.

-

-

Cell Stimulation:

-

Prepare serial dilutions of isoproterenol hydrochloride in the stimulation buffer to create a dose-response curve. A typical concentration range might be from 1 pM to 10 µM.

-

Carefully remove the culture medium from the wells.

-

Wash the cells gently with pre-warmed PBS.

-

Add the stimulation buffer containing the various concentrations of isoproterenol to the wells. Include a control with buffer only (basal level).

-

Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

After the stimulation period, remove the stimulation buffer.

-

Add the cell lysis buffer provided with the cAMP assay kit to each well.

-

Incubate at room temperature for the recommended time to ensure complete cell lysis and release of intracellular cAMP.

-

-

cAMP Detection:

-

Follow the specific instructions of the chosen cAMP assay kit for the detection of cAMP levels. This typically involves the addition of detection reagents (e.g., antibody-cAMP conjugates, enzyme substrates).

-

Incubate the plate for the recommended time to allow the detection reaction to proceed.

-

Measure the signal (e.g., fluorescence, luminescence, absorbance) using a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the isoproterenol concentration to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

-

Experimental Workflow

The following diagram illustrates the key steps in the cAMP accumulation assay protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of cAMP in the cardiac conduction system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

- 10. ≥98% (TLC), powder, β-adrenoceptor agonist | Sigma-Aldrich [sigmaaldrich.com]

- 11. globalrph.com [globalrph.com]

Application Notes and Protocols for Administering Protokylol Hydrochloride in Rodent Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protokylol hydrochloride is a β-adrenergic receptor agonist with bronchodilatory and potential anti-inflammatory properties, making it a candidate for investigation in preclinical models of asthma.[1][2] This document provides detailed application notes and experimental protocols for the administration of this compound in rodent models of allergic asthma induced by ovalbumin (OVA) or house dust mite (HDM) extract. These models are well-established and mimic key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[3][4][5][6][7]

Mechanism of Action of this compound in Asthma

This compound primarily exerts its effects through the activation of β2-adrenergic receptors located on the smooth muscle cells of the bronchi.[1][2] This activation initiates a signaling cascade that leads to bronchodilation and the alleviation of asthma symptoms.

Signaling Pathway of this compound

The binding of this compound to β2-adrenergic receptors triggers the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various target proteins, resulting in the relaxation of airway smooth muscle.[1][8] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells, further contributing to its therapeutic effect in asthma.[1][2]

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Rodent Models of Allergic Asthma

Two of the most common and well-characterized rodent models of allergic asthma are the ovalbumin (OVA)-induced and the house dust mite (HDM)-induced models.

Ovalbumin (OVA)-Induced Asthma Model

This is a widely used model that induces a robust eosinophilic inflammatory response and AHR, characteristic of allergic asthma.[3][4][9]

House Dust Mite (HDM)-Induced Asthma Model

The HDM model is considered more clinically relevant as HDM is a common human allergen.[5][6][7] This model also induces key features of asthma, including eosinophilic inflammation and AHR.[5][6]

Experimental Protocols

The following are detailed protocols for inducing asthma in rodents and administering this compound.

General Experimental Workflow

The general workflow for these studies involves three main phases: sensitization, challenge, and treatment, followed by assessment of asthma-related parameters.

Caption: General experimental workflow for rodent models of asthma.

Protocol 1: Ovalbumin (OVA)-Induced Asthma in Mice

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Alum)

-

This compound

-

Sterile saline (0.9% NaCl)

-

Mice (e.g., BALB/c, 6-8 weeks old)

Procedure:

-

Sensitization:

-

On days 0 and 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in saline.

-

-

Challenge:

-

From day 14 to day 21, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.

-

-

This compound Administration (Example Regimens):

-

Prophylactic: Administer this compound (e.g., via inhalation, i.p., or oral gavage) 30-60 minutes before each OVA challenge.

-

Therapeutic: Administer this compound after the final OVA challenge and assess its effect on established airway inflammation and AHR.

-

Protocol 2: House Dust Mite (HDM)-Induced Asthma in Mice

Materials:

-

House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

-

This compound

-

Sterile saline (0.9% NaCl)

-

Mice (e.g., C57BL/6, 6-8 weeks old)

Procedure:

-

Sensitization:

-

On day 0, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 10 µg of HDM extract in saline.

-

-

Challenge:

-

From day 7 to day 11, administer 25 µg of HDM extract in 50 µL of saline intranasally to anesthetized mice.

-

-

This compound Administration:

-

Follow a similar prophylactic or therapeutic administration regimen as described in the OVA model.

-

Data Presentation: Quantitative Outcomes

The efficacy of this compound should be assessed by quantifying key asthma-related parameters. The following tables provide a template for organizing and presenting the expected data.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)

| Treatment Group | Baseline Airway Resistance (cmH₂O·s/mL) | Airway Resistance after Methacholine (B1211447) Challenge (cmH₂O·s/mL) |

| Naive Control | ||

| Asthma Model (Vehicle) | ||

| Protokylol HCl (Low Dose) | ||

| Protokylol HCl (High Dose) | ||

| Positive Control (e.g., Salbutamol) |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |

| Naive Control | |||||

| Asthma Model (Vehicle) | |||||

| Protokylol HCl (Low Dose) | |||||

| Protokylol HCl (High Dose) | |||||

| Positive Control (e.g., Dexamethasone) |

Table 3: Effect of this compound on Cytokine Levels in BALF (pg/mL)

| Treatment Group | IL-4 | IL-5 | IL-13 | IFN-γ |

| Naive Control | ||||

| Asthma Model (Vehicle) | ||||

| Protokylol HCl (Low Dose) | ||||

| Protokylol HCl (High Dose) | ||||

| Positive Control (e.g., Dexamethasone) |

Assessment Methods

1. Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is a hallmark of asthma.[10] It can be measured in anesthetized, tracheostomized, and mechanically ventilated rodents using techniques like the forced oscillation technique to determine airway resistance and compliance.[10] Non-invasive methods using whole-body plethysmography are also available.[10]

2. Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF allows for the quantification of inflammatory cells and measurement of cytokine levels. Total and differential cell counts are typically performed using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain. Cytokine levels (e.g., IL-4, IL-5, IL-13) can be measured by ELISA or multiplex assays.

3. Lung Histology: Lungs can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of airway inflammation, goblet cell hyperplasia, and airway remodeling.

Dosing and Administration of this compound

-

Route of Administration:

-

Inhalation: Delivers the drug directly to the lungs, mimicking clinical use. Requires specialized equipment for aerosol generation and delivery.

-

Intraperitoneal (i.p.) injection: A common and reliable route for systemic administration in rodents.

-

Oral gavage: Suitable for evaluating the oral bioavailability and efficacy of the compound.

-

-

Dosage:

-

A pilot dose-response study is highly recommended to determine the optimal effective and non-toxic dose range for this compound.

-

Based on studies with other β2-agonists in rodent models, a starting point for dose exploration could be in the range of 0.1 to 10 mg/kg for systemic administration (i.p. or oral) and lower concentrations for inhalation.

-

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of this compound in well-established rodent models of allergic asthma. Careful experimental design, including appropriate controls and a thorough assessment of multiple asthma-related endpoints, will be crucial for determining the therapeutic potential of this compound. The use of both OVA- and HDM-induced models will provide a more complete understanding of its efficacy in different contexts of allergic airway inflammation.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Propofol Attenuates Airway Inflammation in a Mast Cell-Dependent Mouse Model of Allergic Asthma by Inhibiting the Toll-like Receptor 4/Reactive Oxygen Species/Nuclear Factor κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. Structure–Activity Relationship Analysis of Psychedelics in a Rat Model of Asthma Reveals the Anti-Inflammatory Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 121 Ovalbumin-induced Bronchial Asthma is Compromised in Apoptosis Signal-Regulating Kinase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cytokines of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interleukin-22 attenuates allergic airway inflammation in ovalbumin-induced asthma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of Protokylol Hydrochloride in Human Plasma

Abstract

This application note details a simple, rapid, and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Protokylol (B1679744) hydrochloride in human plasma. The method employs a straightforward protein precipitation extraction procedure, offering good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a short analysis time. The method was validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity. This robust method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Protokylol.

Introduction

Protokylol is a β-adrenergic receptor agonist used as a bronchodilator.[1][2] Accurate and reliable quantification of Protokylol in biological matrices is essential for pharmacokinetic and clinical studies. This application note presents a validated HPLC-UV method for the determination of Protokylol hydrochloride in human plasma, addressing the need for a robust and efficient analytical procedure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C18H22ClNO5 | [3][4] |

| Molecular Weight | 367.83 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water | [5] |

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., Isoproterenol hydrochloride (purity >98%)

-

HPLC grade acetonitrile (B52724) and methanol (B129727)

-

Analytical grade orthophosphoric acid

-

Human plasma (drug-free)

-

Purified water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software was used. The detailed chromatographic conditions are outlined in Table 2.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Internal Standard (IS) | Isoproterenol hydrochloride |

Preparation of Standard and Quality Control Solutions

Stock solutions of this compound and the IS were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Sample Preparation: Protein Precipitation

-

To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the IS working solution (concentration to be optimized).

-

Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[6][7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Method Validation

The developed method was validated according to the FDA guidelines for bioanalytical method validation.[6][8] The key validation parameters are summarized below.

Selectivity and Specificity